molecular formula C8H12N2O B8482856 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)methanol

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)methanol

Cat. No. B8482856
M. Wt: 152.19 g/mol
InChI Key: ZVWIPJQDAQASCU-UHFFFAOYSA-N
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Patent
US04151288

Procedure details

A solution of 1.58 molar n-butyl lithium in n-hexane (49 ml.) was added over 0.5 hour to a stirred solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (8.9 g.) in dry ether at -60° under nitrogen. After 3 hours, gaseous formaldehyde generated by the thermal condensation of paraformaldehyde (6.9 g.) was passed into the red solution. The mixture was allowed to warm to room temperature overnight, acidified with hydrochloric acid and extracted with chloroform. The aqueous layer was basified with an excess of saturated sodium carbonate solution and extracted with chloroform. Concentration and recrystallisation of the residue from ethanol-ethyl acetate-petroleum ether afforded 3-hydroxymethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (7.7 g.), m.p. 188°-199°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]1[N:7]=[CH:8][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=12.[CH2:15]=[O:16].Cl>CCCCCC.CCOCC>[OH:16][CH2:15][C:8]1[N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.9 g
Type
reactant
Smiles
C=1N=CN2C1CCCC2
Name
Quantity
49 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
6.9 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and recrystallisation of the residue from ethanol-ethyl acetate-petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=NC=C2N1CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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